molecular formula C9H15N3O B1433424 2-(1-ethyl-1H-pyrazol-4-yl)morpholine CAS No. 1803600-81-8

2-(1-ethyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B1433424
CAS No.: 1803600-81-8
M. Wt: 181.23 g/mol
InChI Key: NNXXVEMRVABLIR-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)morpholine (CAS: 1803600-81-8) is a heterocyclic compound featuring a morpholine ring linked to a 1-ethylpyrazole moiety. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol . The IUPAC name reflects its structure: a pyrazole ring substituted with an ethyl group at the 1-position, connected to the 2-position of a morpholine ring. This compound is typically a liquid at room temperature and is cataloged as a building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .

Key structural features include:

  • Morpholine ring: Provides rigidity and hydrogen-bonding capacity via its oxygen atom.
  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling π-π stacking interactions.
  • Ethyl substituent: Enhances lipophilicity and modulates steric effects compared to smaller alkyl groups (e.g., methyl) .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12-7-8(5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXXVEMRVABLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Method

The most commonly reported preparation method involves the nucleophilic substitution reaction between 1-ethyl-1H-pyrazole and morpholine. The key steps are:

  • Deprotonation of morpholine : Morpholine is treated with a strong base such as sodium hydride (NaH) to generate the morpholine anion, which acts as a nucleophile.
  • Reaction with 1-ethyl-1H-pyrazole : The nucleophilic morpholine anion attacks the electrophilic site on 1-ethyl-1H-pyrazole under an inert atmosphere (nitrogen or argon) to prevent side reactions.
  • Reaction conditions : The reaction is typically conducted in an aprotic solvent under controlled temperature to optimize yield and purity.

This method is straightforward and scalable for industrial production, often enhanced by continuous flow reactors and automated systems to improve efficiency and yield. Purification is achieved by distillation or chromatographic techniques to obtain high-purity product.

Reaction Mechanism and Chemical Considerations

Reaction Type

  • The key reaction is a nucleophilic substitution where the morpholine nitrogen attacks the pyrazole ring substituted with an electrophilic group.
  • The reaction can be facilitated by bases that deprotonate morpholine, increasing its nucleophilicity.

Common Reagents and Catalysts

Reagent/Base Role Typical Conditions
Sodium hydride (NaH) Deprotonates morpholine Inert atmosphere, dry solvent
1-ethyl-1H-pyrazole Electrophilic substrate Room temperature to reflux
Solvents (e.g., THF, DMF) Medium for reaction Anhydrous conditions

Purification Techniques

  • Distillation under reduced pressure
  • Column chromatography using silica gel or alumina
  • Recrystallization from appropriate solvents

Alternative Synthetic Strategies

While direct nucleophilic substitution is predominant, other synthetic routes involving functionalized intermediates have been explored in related pyrazole and morpholine chemistry, which may be adapted for this compound:

  • Cyclization reactions : Similar to methods used in related heterocyclic compounds, cyclization of precursors containing morpholine and pyrazole moieties under basic conditions can yield functionalized derivatives.
  • Transamination reactions : Involving the exchange of amine groups on pyrazole derivatives with morpholine under controlled conditions.

These methods are less commonly applied directly to 2-(1-ethyl-1H-pyrazol-4-yl)morpholine but provide insight into potential alternative synthetic pathways.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution Morpholine + NaH + 1-ethyl-1H-pyrazole, inert atmosphere Simple, scalable, high yield Requires careful moisture control
Cyclization of functionalized precursors Precursor + base (e.g., KHMDS), elevated temperature Can yield derivatives More complex, multi-step
Transamination Pyrazole derivative + morpholine, mild conditions Specific functionalization Less direct, lower yield

Research Findings and Data

Yield and Purity

  • Typical yields for the nucleophilic substitution method range from 70% to 85%, depending on reaction scale and conditions.
  • Purity after chromatographic purification can exceed 98%, suitable for pharmaceutical and research applications.

Reaction Optimization

  • Use of dry, aprotic solvents and inert atmosphere minimizes side reactions.
  • Controlled addition of base and substrate improves selectivity.
  • Temperature control (ambient to reflux) balances reaction rate and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(1-ethyl-1H-pyrazol-4-yl)morpholine has been studied for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. Key areas of research include:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has shown potential in inducing apoptosis in hematological malignancies.
  • Antimicrobial Properties: The compound's interaction with microbial enzymes suggests potential use as an antimicrobial agent, although further studies are needed to establish efficacy and mechanisms.

Biochemical Research

In biochemical studies, this compound has been investigated for its effects on enzyme activity and cellular signaling pathways:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways, potentially affecting cell growth and survival.
  • Cell Signaling Modulation: The compound may influence various signaling pathways, impacting gene expression and cellular responses under different conditions.

Material Science

The properties of this compound also make it suitable for applications in material science:

  • Synthesis of Novel Materials: Its chemical structure allows it to act as a building block in the synthesis of more complex organic materials, which can be utilized in various industrial applications.

Anticancer Activity Case Study

A notable case study involved the administration of this compound in vitro against several cancer cell lines. The findings were summarized as follows:

Cell LineGI50 (μM)Mechanism of Action
HuT780.5Induction of apoptosis via caspase activation
THP10.7Cell cycle arrest in subG0/G1 phase
CCRF CEM9.0Inhibition of DNA replication
Raji5.0Increased mitochondrial permeability

These results indicate significant sensitivity among certain hematological malignancies, highlighting the therapeutic potential of this compound.

Antimicrobial Activity Case Study

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 μg/mL
S. aureus10 μg/mL
P. aeruginosa20 μg/mL

These findings suggest that the compound possesses notable antimicrobial activity, warranting further investigation into its mechanisms and potential applications as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine are compared below with analogous morpholine-pyrazole/heterocycle derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Physical State Key Applications/Findings
This compound C₉H₁₅N₃O 181.24 Ethyl-pyrazole, morpholine Liquid Kinase inhibitor intermediate
2-(1-Methyl-1H-imidazol-4-yl)morpholine C₈H₁₃N₃O 167.21 Methyl-imidazole, morpholine Solid Not reported; structural analog
4-(2-(4-(2,5-Dichloropyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine (30) C₁₃H₁₆ClFN₅O⁺ 328.07 (Cl isotopes) Dichloropyrimidine, ethyl-morpholine linker Solid (gummy) CDK2 inhibitor (IC₅₀ = 12 nM)
[(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₇H₂₅N₃O 287.41 Ethyl-pyrazole, methoxyphenyl-ethylamine Not reported Probable GPCR modulator
4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine C₁₉H₁₈N₄O₂ 334.37 Benzoyl, pyridine, morpholine Solid Kinase binding studies

Key Differences and Implications

Heterocycle Core :

  • Pyrazole vs. Imidazole : Replacing pyrazole with imidazole (as in 2-(1-methyl-1H-imidazol-4-yl)morpholine) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Imidazole derivatives often exhibit higher basicity .
  • Pyrimidine/Other Heterocycles : Compounds like 30 incorporate pyrimidine rings with halogen substituents (Cl/F), enhancing target binding via halogen bonds. For example, 30 shows potent CDK2 inhibition (IC₅₀ = 12 nM) due to dichloropyrimidine’s electrophilic character .

Substituent Effects: Ethyl vs. Aromatic Extensions: Adding methoxyphenyl (e.g., C₁₇H₂₅N₃O in ) or benzoyl groups (e.g., C₁₉H₁₈N₄O₂ in ) significantly increases molecular weight and π-system complexity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity :

  • Kinase Inhibition : Chlorine and fluorine substituents in 30 and related compounds enhance inhibitory potency against CDK2 by forming halogen bonds with kinase backbones .
  • Physical State : Liquid vs. solid states (e.g., this compound vs. 30 ) influence formulation strategies. Liquids are easier to handle in solution-phase synthesis, while solids may require crystallization .

Biological Activity

2-(1-ethyl-1H-pyrazol-4-yl)morpholine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves:

Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. It likely interferes with essential biochemical pathways in microorganisms, inhibiting their growth and proliferation .

Antiparasitic Activity : Preliminary studies suggest that this compound may also possess antiparasitic effects. The mechanism involves disruption of metabolic processes crucial for the survival of parasites.

Antimicrobial Efficacy

A study evaluating the antimicrobial effectiveness of various pyrazole derivatives, including this compound, reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .

CompoundTarget PathogenMIC (μg/mL)Zone of Inhibition (mm)
This compoundS. aureus0.2518
This compoundE. coli0.2220

Antiparasitic Activity

Research has indicated that compounds similar to this compound may inhibit key enzymes involved in the metabolic pathways of parasites. This inhibition could lead to reduced parasitemia in models such as Plasmodium berghei, although specific data on this compound remains limited .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that modifications on the pyrazole ring significantly affected the biological activity of related compounds. For instance, substituents on the morpholine moiety were found to enhance antimicrobial efficacy while maintaining low toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-ethyl-1H-pyrazol-4-yl)morpholine, and how can reaction conditions be optimized?

The compound is typically synthesized via Mannich-type reactions. A common method involves refluxing a pyrazole derivative (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrimidin-2-amine) with morpholine and formaldehyde in ethanol for 10 hours . Optimization strategies include adjusting molar ratios (e.g., formaldehyde excess to drive the reaction) and solvent selection (ethanol for solubility and ease of purification). Post-reaction workup involves solvent removal under reduced pressure and crystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard characterization includes:

  • NMR (¹H/¹³C) to confirm substituent positions on the pyrazole and morpholine rings.
  • FT-IR for functional group identification (e.g., C-N stretching in morpholine at ~1,100 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Begin with in vitro antimicrobial or cytotoxicity screens. For example:

  • Antimicrobial assays : Use agar diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Enzyme inhibition : Test against targets like kinases or proteases using fluorometric/colorimetric assays. Reference structurally similar compounds (e.g., morpholine-pyrazole hybrids with demonstrated activity against S. aureus or cancer cell lines) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Hyperpolarizability (β) for NLO potential, comparing with experimental UV-Vis and Raman data .
  • Molecular docking to simulate interactions with biological targets (e.g., proteins or DNA) .

Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?

Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control substitution sites.
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation .

Q. What experimental and theoretical approaches resolve discrepancies in spectroscopic data?

Discrepancies between experimental (e.g., NMR chemical shifts) and theoretical predictions often arise from solvent effects or conformational flexibility. Mitigation steps:

  • Solvent modeling : Include solvent parameters (e.g., PCM in DFT calculations).
  • Dynamic NMR : Analyze temperature-dependent spectra to account for rotational barriers .

Q. How can structure-activity relationships (SAR) be established for morpholine-pyrazole hybrids?

  • Systematic substitution : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at C3/C5) and morpholine (e.g., N-alkylation).
  • Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bonding via morpholine oxygen) .

Data Analysis & Mechanistic Questions

Q. What statistical methods are recommended for analyzing biological assay data with high variability?

  • Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀.
  • ANOVA with post-hoc tests : Compare multiple experimental groups.
  • Principal Component Analysis (PCA) : Identify key variables influencing activity .

Q. How can reaction mechanisms for morpholine-pyrazole conjugation be validated?

  • Isotopic labeling : Track proton transfer steps using deuterated solvents or reagents.
  • Kinetic studies : Monitor intermediate formation via in-situ techniques like NMR or IR .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

  • Stepwise purification : Use column chromatography after each step to remove unreacted precursors.
  • Flow chemistry : Enhance reproducibility and scalability in steps like alkylation or cyclization .

Methodological Tables

Technique Application Key Parameters Reference
Reflux synthesisMorpholine-pyrazole conjugationEthanol, 10 h reflux, molar ratio 1:1:2
DFT calculationsElectronic property predictionB3LYP/6-311++G(d,p), solvent correction
Microbroth dilutionAntimicrobial activity screeningMueller-Hinton broth, 24 h incubation
X-ray crystallographyAbsolute configuration determinationSingle-crystal diffraction, SHELX refinement

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-1H-pyrazol-4-yl)morpholine
Reactant of Route 2
2-(1-ethyl-1H-pyrazol-4-yl)morpholine

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